molecular formula C14H10FNO4 B1382985 Benzyl 2-fluoro-6-nitrobenzoate CAS No. 1820604-19-0

Benzyl 2-fluoro-6-nitrobenzoate

Cat. No. B1382985
M. Wt: 275.23 g/mol
InChI Key: TXLRWJUKZQXBCD-UHFFFAOYSA-N
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Description

Benzyl 2-fluoro-6-nitrobenzoate is a chemical compound with the molecular formula C14H10FNO4 and a molecular weight of 275.23 g/mol . It belongs to the class of organic compounds known as Schiff bases . Schiff bases are characterized by the presence of an azomethine (HC=N) linkage, where the nitrogen atom is sp2-hybridized and possesses a lone pair. These compounds find applications in various fields, including pharmacology, catalysis, and organic synthesis .


Synthesis Analysis

The synthesis of Benzyl 2-fluoro-6-nitrobenzoate involves the chemical reaction between benzylamine and 4-carboxybenzaldehyde in ethanol. The resulting compound is a novel Schiff base named phenylmethanamium (E)-4-((benzylimino)methyl)benzoate . The structure of this compound has been verified using single-crystal X-ray diffraction techniques. The crystal packing is primarily stabilized by N-H···O and weak C-H···O bonding between the cation and anion, further enhanced by weak C-H and C-O interactions .


Molecular Structure Analysis

The molecular geometry of Benzyl 2-fluoro-6-nitrobenzoate has been optimized using quantum chemical calculations at the M06/6-311G* level of theory. Additionally, state-of-the-art quantum chemical calculations provide insights into the structure-optoelectronic property relationship for this compound. Notably, it exhibits good optical and nonlinear optical (NLO) properties, making it potentially useful for applications in lasers and frequency-converting devices .

Scientific Research Applications

Heterocyclic Oriented Synthesis

Benzyl 2-fluoro-6-nitrobenzoate and its derivatives play a crucial role in heterocyclic oriented synthesis (HOS). A study by Křupková et al. (2013) demonstrated the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, as a multireactive building block for creating various nitrogenous heterocycles. These heterocycles are significant in drug discovery, underscoring the compound's importance in medicinal chemistry (Křupková, Funk, Soural, & Hlaváč, 2013).

Antitumor Evaluation

In the realm of cancer research, derivatives of benzyl 2-fluoro-6-nitrobenzoate show promising results. Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, which included fluoro-substituted compounds. These derivatives exhibited cytostatic activities against various malignant human cell lines, highlighting their potential in antitumor therapies (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

Solid-Phase Synthesis

The compound and its related structures are also used in solid-phase synthesis. Stephensen and Zaragoza (1999) explored the reaction of carbon nucleophiles with resin-bound 4-fluoro-3-nitrobenzoic acid, leading to the formation of various substituted 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles. This underscores its utility in the synthesis of complex organic compounds (Stephensen & Zaragoza, 1999).

Crystallography and Molecular Structure

Research by Sonar et al. (2007) on benzyl 2,6-dihydroxy-3-nitrobenzoate, a compound structurally related to benzyl 2-fluoro-6-nitrobenzoate, focused on its crystal structure. The study revealed details about molecular interactions and stability, contributing to our understanding of the structural properties of such compounds (Sonar, Venkatraj, Parkin, & Crooks, 2007).

properties

IUPAC Name

benzyl 2-fluoro-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-11-7-4-8-12(16(18)19)13(11)14(17)20-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLRWJUKZQXBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-fluoro-6-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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